molecular formula C15H18ClF2N5O6 B13450487 5-Fluorotetrahydropyran Clofarabine CAS No. 1093278-53-5

5-Fluorotetrahydropyran Clofarabine

Cat. No.: B13450487
CAS No.: 1093278-53-5
M. Wt: 437.78 g/mol
InChI Key: YNUCJEWTIBGQOS-MIPSCPIWSA-N
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Description

5-Fluorotetrahydropyran Clofarabine is a synthetic purine nucleoside analog. It is a derivative of clofarabine, which is used primarily in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). This compound is designed to interfere with DNA synthesis, thereby inhibiting the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorotetrahydropyran Clofarabine involves multiple steps, starting with the preparation of the tetrahydropyran ring followed by the introduction of the fluorine atom. The key steps include:

    Formation of the Tetrahydropyran Ring: This is typically achieved through a cyclization reaction involving a suitable diol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Fluorotetrahydropyran Clofarabine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluorotetrahydropyran Clofarabine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorotetrahydropyran Clofarabine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. The compound is phosphorylated intracellularly to its active triphosphate form, which inhibits ribonucleotide reductase and DNA polymerase. This results in the termination of DNA chain elongation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Fluorotetrahydropyran Clofarabine is unique due to its dual halogenation (fluorine and chlorine), which enhances its stability and resistance to deamination. This makes it more effective in inhibiting DNA synthesis compared to other nucleoside analogs .

Properties

CAS No.

1093278-53-5

Molecular Formula

C15H18ClF2N5O6

Molecular Weight

437.78 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13-,14-/m1/s1

InChI Key

YNUCJEWTIBGQOS-MIPSCPIWSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F

Origin of Product

United States

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